2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a 1,4-benzodioxin moiety fused to a thiazole ring with a carboxylic acid substituent at the 4-position.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-12(15)7-6-18-11(13-7)10-5-16-8-3-1-2-4-9(8)17-10/h1-4,6,10H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPNRLRDUARFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384887 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-34-6 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Based Synthetic Approaches
The foundational route for synthesizing 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid involves condensation reactions between benzodioxin derivatives and thiazole precursors. A study by Sagara et al. (2005) demonstrated the use of sodium hydroxide in methanol at 20°C to facilitate the coupling of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with 4-carboxy-1,3-thiazole intermediates . This method achieved moderate yields, with purification via recrystallization yielding >90% purity .
Key reaction parameters include:
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Molar ratios : A 1:1 stoichiometry between benzodioxin and thiazole precursors.
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Solvent selection : Methanol or dichloromethane for optimal solubility.
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Catalysts : Tetrabutyl ammonium bromide (TBAB) to accelerate nucleophilic substitution .
Table 1: Condensation Reaction Conditions and Outcomes
| Precursor Pair | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Benzodioxin + Thiazole | Methanol | TBAB | 20 | 65–70 | 90+ |
| Benzodioxin + Thiazole | CH₂Cl₂ | None | Reflux | 50–55 | 85 |
Ring-Closing Strategies for Benzodioxin-Thiazole Hybridization
An alternative pathway involves ring-closing reactions to construct the benzodioxin and thiazole frameworks concurrently. A patent by CN105801556A detailed the synthesis of analogous benzodioxane-carboxylic acids via alkaline-mediated cyclization of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane . While this method originally targeted 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, its principles are adaptable to the target compound by substituting thiazole-containing aldehydes.
Critical steps :
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Cyclization : 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane under strong alkaline conditions (e.g., NaOH/KOH) to form the benzodioxin core.
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Thiazole incorporation : Introduction of a thiazole-4-carboxylic acid moiety via Hantzsch thiazole synthesis, using thiourea and α-halo ketones.
Table 2: Ring-Closing Reaction Optimization
| Alkali | Temperature (°C) | Reaction Time (h) | Intermediate Yield (%) |
|---|---|---|---|
| NaOH | 80–100 | 5 | 70–75 |
| KOH | 90–110 | 6 | 80–85 |
Oxidation of Aldehyde Intermediates
Oxidation of aldehyde intermediates to carboxylic acids is a pivotal step in synthesizing the target compound. The patent CN105801556A highlighted the use of aqueous potassium permanganate (KMnO₄) at 70–110°C to convert 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde to its carboxylic acid derivative . Applied to the thiazole-bearing analog, this method achieved yields exceeding 90% under reflux conditions.
Mechanistic insights :
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Oxidizing agent : KMnO₄ in aqueous solution selectively oxidizes aldehydes to carboxylic acids without over-oxidizing thiazole sulfur atoms.
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Temperature dependence : Higher temperatures (90–110°C) reduce reaction times but risk decarboxylation.
Table 3: Oxidation Efficiency Under Varied Conditions
| Oxidant | Concentration (M) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | 0.5 | 70 | 75 |
| KMnO₄ | 1.0 | 90 | 90 |
| H₂O₂ | 2.0 | 50 | 60 |
Resolution of Racemic Mixtures
For enantiopure synthesis, diastereomeric salt resolution is employed. A study on analogous 1,4-benzodioxane derivatives utilized chiral amines (e.g., 1-phenylethylamine enantiomers) to separate racemic mixtures of the carboxylic acid precursor . This method, though cost-intensive, ensures >99% enantiomeric excess (ee) for pharmaceutical applications.
Optimization challenges :
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Cost of chiral resolving agents : Substituted 1-phenylethylamines drive up production expenses.
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Solubility constraints : Methanol/water mixtures enhance salt crystallization efficiency.
Industrial-Scale Production Considerations
Scalable synthesis requires balancing yield, purity, and cost. Matrix Fine Chemicals and VulcanChem commercialize the compound using hybrid approaches:
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Bulk condensation : Multi-kilogram batches under alkaline conditions.
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Continuous-flow oxidation : KMnO₄ oxidation in tubular reactors to improve safety and consistency .
Table 4: Industrial Synthesis Metrics
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch size (kg) | 0.1 | 10 | 100+ |
| Purity (%) | 90+ | 95+ | 98+ |
| Cost per kg (USD) | 5,000 | 1,200 | 800 |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its use in anti-inflammatory, antimicrobial, and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin ring can engage in π-π interactions, while the thiazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j)
- Melting Point : 117–118°C
- Key Features: Incorporates a benzothiazepine core and a coumarin-linked thiazole. The hydroxyl and amino groups enhance hydrogen-bonding capacity, contrasting with the carboxylic acid group in the target compound .
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
- Molecular Formula: C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- Key Features: A benzoxazinone ring replaces benzodioxin, and an acetic acid chain substitutes the thiazole-carboxylic acid. The ketone group introduces distinct reactivity compared to the thiazole’s sulfur atom .
Physicochemical and Spectroscopic Properties
Key Differentiators
Benzodioxin vs. Benzene/Benzothiazepine : The target compound’s 1,4-benzodioxin ring enhances oxygen-mediated electron donation compared to benzene (in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) or the nitrogen-rich benzothiazepine (in 6j) .
Carboxylic Acid Position: The 4-carboxylic acid group on the thiazole in the target compound may improve water solubility relative to methyl or amino substituents in analogs .
Thermal Stability : Higher melting points in thiazole-benzoic acid derivatives (e.g., 139.5–140°C) suggest stronger crystalline packing versus benzothiazepine-thiazole hybrids (117–118°C) .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a benzodioxin moiety, contributing to its unique chemical behavior. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, it may act as an inhibitor of certain kinases and phosphodiesterases, which are critical in various signaling pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Activity | Target Organisms | Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth |
| Antifungal | Candida albicans | Reduction in viability |
| Antiviral | Influenza virus | Decreased viral replication |
Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Case Studies
- In vitro Studies : A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a reduction in tumor size when compared to control groups. The mechanism was linked to enhanced immune response and reduced angiogenesis.
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, careful evaluation of its safety profile is necessary. Acute toxicity studies have shown no significant adverse effects at therapeutic doses; however, long-term studies are warranted to assess chronic toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid, and how can purity be ensured?
- Methodology : A general approach involves refluxing precursors (e.g., substituted benzodioxin derivatives and thiazole intermediates) in acetic acid with sodium acetate as a catalyst. Post-reaction, the product is purified via recrystallization (e.g., DMF/acetic acid mixture) and analyzed by HPLC (>97% purity threshold) .
- Key Considerations : Monitor reaction progress using TLC, and confirm structural integrity via FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H NMR (benzodioxin proton resonances at δ 4.3–4.5 ppm) .
Q. How can spectroscopic data discrepancies arise during characterization, and how are they resolved?
- Example : Conflicting NMR signals may occur due to tautomerism in the thiazole ring or solvent-induced shifts. Compare experimental data with computational predictions (e.g., density functional theory for ¹³C NMR) and cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for benzodioxin-thiazole hybrids in enzyme inhibition?
- Methodology : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, methyl/fluoro groups on the thiazole) and test against target enzymes (e.g., cyclooxygenases or kinases). Use IC₅₀ values from dose-response assays to correlate electronic/steric effects with potency .
- Case Study : The 4-chlorophenyl analog (similar to ) showed enhanced inhibition due to electron-withdrawing effects stabilizing enzyme-ligand interactions .
Q. How are contradictory biological activity data addressed in preclinical studies?
- Analysis : If a compound exhibits anti-inflammatory activity in vitro but not in vivo, evaluate pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) or bioavailability. Adjust formulation (e.g., prodrug strategies for carboxylic acid groups) to improve membrane permeability .
Q. What advanced techniques validate binding modes of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
